molecular formula C12H24N2O B1373366 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide CAS No. 1251095-18-7

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide

Cat. No.: B1373366
CAS No.: 1251095-18-7
M. Wt: 212.33 g/mol
InChI Key: WNYZQXOHVJVHPQ-UHFFFAOYSA-N
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Description

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide ( 1251095-18-7) is an organic building block with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol, offered with a typical purity of 95% . As a propanamide derivative, this compound is of significant interest in medicinal chemistry research, particularly in the investigation of central nervous system (CNS) active agents. Quantitative Structure-Activity Relationship (QSAR) studies on structurally similar propanamide compounds have demonstrated potent anticonvulsant activities in models such as the maximal electroshock seizure (MES) test, which is a standard animal model for evaluating potential antiepileptic drugs . These related compounds are believed to exert their effects by interacting with key neurological targets, such as γ-aminobutyric acid (GABA) neurotransmission, with some designed derivatives showing computational binding affinity for the γ-aminobutyrate aminotransferase enzyme . The structural features of this compound, including its cyclohexylmethyl moiety and dimethylpropanamide core, make it a valuable scaffold for the design and synthesis of new bioactive molecules. Researchers can utilize this compound in hit-to-lead optimization campaigns, library synthesis for high-throughput screening, and in-depth pharmacological studies. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2,13)11(15)14(3)9-10-7-5-4-6-8-10/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYZQXOHVJVHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)CC1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The preparation of 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide generally follows an amide bond formation strategy involving:

  • Starting Materials:

    • 2-amino-2-methylpropanamide or derivatives thereof
    • Cyclohexylmethylamine or corresponding cyclohexylmethyl derivatives
  • Key Reaction:

    • Nucleophilic substitution or coupling of the amine group with an activated carboxylic acid derivative (e.g., acid chloride, ester, or activated ester)
  • Activation Agents:

    • Common peptide coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
    • Bases such as DIPEA (N,N-Diisopropylethylamine) to facilitate amide bond formation
  • Solvents:

    • Anhydrous acetonitrile (CH3CN), dichloromethane (DCM), or tetrahydrofuran (THF) are typically used to maintain anhydrous conditions and optimize reaction rates.

Detailed Synthetic Procedure (Based on Patent EP3732165B1)

A representative procedure for the synthesis involves the following steps:

  • Coupling Reaction:

    • Dissolve the amino acid or amide precursor in anhydrous acetonitrile at 0°C.
    • Add HATU (1.05 equivalents) and DIPEA (2 equivalents) under stirring.
    • Slowly add a solution of cyclohexylmethylamine derivative with DIPEA to the reaction mixture.
    • Stir the mixture at room temperature for 2–4 hours.
    • Monitor reaction progress by TLC (Thin Layer Chromatography).
  • Work-Up:

    • Evaporate solvent under reduced pressure.
    • Extract residue with ethyl acetate (EtOAc).
    • Wash organic phase with saturated sodium carbonate (Na2CO3) and ammonium chloride (NH4Cl) solutions.
    • Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
  • Purification:

    • Purify crude product by silica gel column chromatography to isolate the pure amide compound.

Reduction and Deprotection (If Applicable)

  • In some synthetic routes, reduction steps using sodium borohydride (NaBH4) in THF/MeOH at 0°C for 2 hours are employed to reduce intermediates before final deprotection steps.
  • Deprotection of N-protected intermediates can be achieved using trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature, followed by purification on ion-exchange resins.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Temperature 0°C to room temperature Low temperature minimizes side reactions
Solvent Anhydrous CH3CN, DCM, THF Dry solvents essential for amide bond formation
Coupling Agent HATU (1.05 equiv.) Efficient for peptide bond formation
Base DIPEA (2 equiv.) Neutralizes acid byproducts
Reaction Time 2–4 hours Monitored by TLC
Work-up Extraction with EtOAc, washing with Na2CO3 and NH4Cl Removes impurities and residual reagents
Purification Silica gel chromatography Yields pure product

Alternative Synthetic Routes

  • Direct Amidation: Heating the corresponding acid with cyclohexylmethylamine under dehydrating conditions using coupling agents like DCC (dicyclohexylcarbodiimide) can also yield the desired amide, though with lower selectivity and yield compared to HATU-mediated coupling.

  • Reductive Amination: In some cases, formation of the amide can be preceded by reductive amination of the aldehyde derivative of cyclohexylmethyl with the amino acid derivative, followed by amide bond formation.

Summary of Key Research Findings

  • The use of HATU and DIPEA in anhydrous acetonitrile at low temperature is the most efficient and reliable method for synthesizing this compound, providing good yields and purity.

  • Reduction and deprotection steps are critical for obtaining the free amine form and can be performed under mild conditions to preserve stereochemistry and avoid degradation.

  • Purification by silica gel chromatography and ion-exchange resin techniques ensures removal of side products and residual reagents, yielding analytically pure compound suitable for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
  • Molecular Formula : C₁₁H₂₂N₂O
  • Molecular Weight : 198.31 g/mol
  • CAS Registry Number : 1249390-48-4
  • Storage : Requires protection from light, inert atmosphere, and room temperature storage .

Structural Features :

  • The compound features a tertiary amide backbone with a cyclohexylmethyl substituent on the nitrogen atom and a geminal dimethyl group at the α-carbon.

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cyclohexylmethyl, α-dimethyl C₁₁H₂₂N₂O 198.31 High lipophilicity; potential CNS applications .
2-(4-(Cyclohexylmethyl)phenoxy)-N-(2-hydroxyethyl)-N,2-dimethylpropanamide (HR1) Phenoxy group, hydroxyethyl C₂₁H₃₂N₂O₃ 360.50 Anticancer activity (in vitro); synthesized via catalytic hydrogenation (96% yield) .
2-Amino-N-cyclohexyl-N-ethyl-2-methylpropanamide hydrochloride Cyclohexyl, ethyl, hydrochloride salt C₁₃H₂₆ClN₂O 248.79 Enhanced solubility due to hydrochloride salt; intermediate in drug synthesis .
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide Benzyl-cyclopropylamino, stereospecific (S-configuration) C₁₉H₂₉N₃O 315.45 Chiral center influences receptor binding; explored in peptide mimetics .
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide Hydroxyethyl, α-dimethyl C₇H₁₅NO₂ 145.20 Increased hydrophilicity; used in polymer and prodrug synthesis .

Functional Group Impact on Bioactivity

  • Cyclohexylmethyl vs. Phenoxy Groups: HR1 () incorporates a phenoxy group linked to the cyclohexylmethyl moiety, enhancing π-π stacking interactions with biological targets. This modification correlates with its reported anticancer activity, absent in the parent compound .
  • Hydrochloride Salt Formation : The hydrochloride derivative () exhibits improved aqueous solubility compared to the free base, critical for bioavailability in pharmaceutical formulations .
  • Stereochemical Influence: The (S)-enantiomer in demonstrates selective binding to aminopeptidase enzymes, underscoring the importance of chirality in therapeutic design .

Biological Activity

2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide, also known by its CAS number 1251095-18-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on anticancer and antimicrobial activities, alongside mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2OC_{12}H_{20}N_2O. The structure features a cyclohexylmethyl group attached to a dimethylpropanamide backbone, which is essential for its biological interactions. The presence of the amino group contributes to its reactivity and potential as a therapeutic agent.

Biological Activity Overview

The biological activities of this compound can be categorized primarily into anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties through various mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific protein kinases involved in cancer cell proliferation. For instance, studies on related derivatives demonstrated IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are often implicated in tumor growth and metastasis.
  • Apoptosis Induction : In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. For example, derivatives have been reported to significantly reduce the viability of breast cancer cells (MCF7) and prostate cancer cells (LNCaP).
  • Cytotoxicity : The compound has been tested against various human cancer cell lines, demonstrating notable cytotoxic effects. Platinum(II) complexes incorporating this compound showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin.

Antimicrobial Activity

Preliminary studies indicate that this compound may also possess antimicrobial properties:

  • Effectiveness Against Bacteria : Related compounds have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Protein Kinase Interaction : The compound likely acts as an inhibitor by binding to the active sites of kinases involved in signaling pathways that regulate cell growth and survival.
  • Cellular Pathway Modulation : By inhibiting these kinases, the compound can modulate critical pathways involved in cell proliferation and apoptosis.

Summary of Biological Activities

Activity TypeTarget/EffectStudy Reference
AnticancerFGFR inhibition
Induction of apoptosis
Cytotoxicity against cancer cells
AntimicrobialActivity against S. aureus

FGFR Inhibition Study

A recent study synthesized several derivatives related to this compound to evaluate their FGFR inhibitory activities. The results indicated potent inhibition with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. Structural modifications were found to enhance potency significantly.

Cytotoxicity Assessment

In another investigation focusing on cytotoxic effects against human cancer cell lines, the compound demonstrated significant activity against osteosarcoma (HOS) and breast carcinoma (MCF7). The findings support the potential use of this compound in developing new anticancer therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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